molecular formula C16H31NO7Si B570936 o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane CAS No. 115396-93-5

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane

Cat. No.: B570936
CAS No.: 115396-93-5
M. Wt: 377.509
InChI Key: HBFXZOMNDOKZCW-UHFFFAOYSA-N
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Description

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane: is a multifunctional compound that combines the properties of methacrylate and alkoxysilane groups. This unique combination allows it to participate in both organic polymerization and inorganic sol-gel processes, making it highly versatile for various applications, particularly in the field of adhesives and coatings .

Mechanism of Action

Target of Action

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane is a type of urethane methacrylate oligomer . It is primarily used in the production of crosslinked organic/inorganic hybrid nanovehicles . These nanovehicles are often used in drug delivery applications . Therefore, the primary targets of this compound are the organic/inorganic materials that it helps to crosslink.

Mode of Action

The compound acts as a crosslinking agent, helping to form stable structures for drug delivery . It interacts with its targets through a process known as triethoxysilyl-/trimethoxysilyl functionality . This process involves the formation of strong covalent bonds between the organic and inorganic materials, creating a stable, crosslinked structure .

Biochemical Pathways

The crosslinked structures it helps to form can be used to deliver drugs that do interact with biochemical pathways .

Pharmacokinetics

For example, the crosslinked structures can enhance the stability and control the release of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the compound’s action is the formation of stable, crosslinked organic/inorganic hybrid nanovehicles . These structures can enhance the stability of drug delivery systems, control the release of the drug, and potentially improve the drug’s efficacy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the process of triethoxysilyl-/trimethoxysilyl functionality can be affected by the presence of water, as alkylsilanes react with hydroxyl groups . Additionally, the stability and efficacy of the crosslinked structures can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

The biochemical properties of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane are largely determined by its urethane structure. The urethane reactions between a diisocyanate and an oligomeric polyol occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . This compound interacts with various biomolecules, including enzymes and proteins, through these urethane bonds.

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of polyurethane structures. Polyurethanes, including this compound, are known to present properties such as higher crystallinity, higher thermal stability, and increased fire resistance compared to polyether-based polyurethanes . They can also undergo hydrolysis when exposed to moisture and heat for a long time .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of urethane bonds. The urethane reactions between a diisocyanate and an oligomeric polyol occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . This leads to the formation of linear macromolecular structures that contribute to the unique properties of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the polyurethane structures formed by this compound can undergo hydrolysis when exposed to moisture and heat for a long time . This can lead to changes in the properties of the compound and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane typically involves the reaction of methacryloxyethyl isocyanate with triethoxysilylpropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkoxysilane groups. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Biological Activity

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (MTU) is a silane-based compound that has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties. This article focuses on the biological activity of MTU, examining its potential applications in drug delivery systems, tissue engineering, and other biomedical fields.

  • Chemical Formula : C₁₆H₃₁NO₇Si
  • Molecular Weight : 377.51 g/mol
  • Density : 1.050 g/ml
  • Boiling Point : 130°C

These properties contribute to MTU's functionality as a coupling agent and its reactivity in forming durable bonds with various substrates.

MTU functions primarily through its methacrylate and silane groups, which allow it to:

  • Form covalent bonds with organic and inorganic materials.
  • Enhance adhesion properties between different phases in composite materials.
  • Participate in polymerization processes that can be utilized for creating hydrogels and other biomaterials.

Drug Delivery Systems

MTU has been explored for use in drug delivery due to its ability to form hydrogels that can encapsulate therapeutic agents. In a study, MTU-based hydrogels demonstrated controlled release characteristics, allowing for sustained drug delivery over time. The incorporation of MTU into hydrogel formulations has shown promise in improving the bioavailability of drugs while minimizing side effects .

Tissue Engineering

The application of MTU in tissue engineering is significant due to its biocompatibility and ability to form scaffolds that support cell growth. Research indicates that MTU can be used to create scaffolds that mimic the extracellular matrix, providing structural support for tissue regeneration. For instance, studies have shown that MTU-modified scaffolds enhance cell adhesion and proliferation, making them suitable for applications such as cartilage repair and wound healing .

Case Studies

  • Hydrogel Formation : A study investigated the use of MTU in creating hydrogels for tissue engineering applications. The results indicated that hydrogels formed with MTU exhibited excellent mechanical properties and biocompatibility, supporting the growth of fibroblasts and promoting wound healing .
  • Controlled Drug Release : In another case study, researchers developed a drug delivery system using MTU-based hydrogels loaded with anti-inflammatory drugs. The system demonstrated a sustained release profile over several days, effectively reducing inflammation in a model of rheumatoid arthritis .
  • Scaffold Development : A recent investigation focused on MTU's role in developing biodegradable scaffolds for bone tissue engineering. The scaffolds showed enhanced mechanical strength and facilitated osteogenic differentiation of stem cells, indicating their potential for bone regeneration applications .

Comparative Analysis

PropertyThis compoundOther Silane Coupling Agents
Molecular Weight377.51 g/molVaries
BiocompatibilityHighModerate to High
Drug Encapsulation EfficiencyHighVaries
Mechanical Strength of HydrogelsExcellentGood

Properties

IUPAC Name

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO7Si/c1-6-22-25(23-7-2,24-8-3)13-9-10-17-16(19)21-12-11-20-15(18)14(4)5/h4,6-13H2,1-3,5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFXZOMNDOKZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OCCOC(=O)C(=C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115396-93-5
Record name O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane
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